molecular formula C15H12N6O3S B2516005 N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-3-carboxamide CAS No. 2034391-52-9

N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-3-carboxamide

Cat. No. B2516005
CAS RN: 2034391-52-9
M. Wt: 356.36
InChI Key: BZXCBURVUMSUKL-UHFFFAOYSA-N
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Description

N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-3-carboxamide is a useful research compound. Its molecular formula is C15H12N6O3S and its molecular weight is 356.36. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Biological Activities

Several studies have focused on synthesizing derivatives that exhibit antimicrobial properties. For example, Başoğlu et al. (2013) reported on the design, synthesis, and antimicrobial activities of azole derivatives, highlighting the process of obtaining new compounds starting from furan-2-carbohydrazide. Some of these compounds displayed activity against tested microorganisms, underscoring the potential of such derivatives in antimicrobial applications (Başoğlu et al., 2013).

Synthesis and Reactivity

The synthesis and reactivity of compounds involving furan and thiophene moieties have been extensively studied. For instance, Aleksandrov and El’chaninov (2017) synthesized N-(1-Naphthyl)furan-2-carboxamide and further modified it to obtain 2-(furan-2-yl)benzo[e][1,3]benzothiazole, showcasing the diverse chemical reactions these compounds can undergo (Aleksandrov & El’chaninov, 2017).

Energetic Materials

The exploration into energetic materials is another application, where compounds based on oxadiazole and triazole rings are synthesized for their potential use as insensitive energetic materials. Yu et al. (2017) synthesized derivatives involving 1,2,4-oxadiazol and furazan rings, indicating their moderate thermal stabilities and insensitivity towards impact and friction, which could be beneficial for the development of safer energetic materials (Yu et al., 2017).

Antiplasmodial Activities

The search for new antiplasmodial agents has led to the synthesis of acyl derivatives of furazan-3-amine. Hermann et al. (2021) prepared new derivatives and tested them for activity against Plasmodium falciparum strains, revealing structure-activity relationships and identifying compounds with promising antiplasmodial activity (Hermann et al., 2021).

Antitumor Activity

Research into novel tiazofurin analogues, such as furanfurin and thiophenfurin, has shown potential in antitumor activity. These compounds have been synthesized and evaluated for their effects on tumor cells and interactions with inosine monophosphate dehydrogenase, providing insights into their mechanism of action and potential therapeutic applications (Franchetti et al., 1995).

properties

IUPAC Name

N-[2-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6O3S/c22-14(10-3-6-23-9-10)16-4-5-21-8-11(18-20-21)15-17-13(19-24-15)12-2-1-7-25-12/h1-3,6-9H,4-5H2,(H,16,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXCBURVUMSUKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NOC(=N2)C3=CN(N=N3)CCNC(=O)C4=COC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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